Uphit

Opioid Receptor Pharmacology Stereochemistry Receptor Binding

Uphit is an irreversible, site-directed κ-opioid receptor antagonist that forms a covalent bond with its target, enabling sustained receptor inactivation for up to 48 hours. Unlike reversible ligands (nor-BNI) or agonists (U50,488), (-)-Uphit enantioselectively blocks U69,593-sensitive κ-receptors while sparing bremazocine-mediated effects, making it essential for functional mapping of κ-receptor subtypes. Ideal for creating pharmacological 'receptor knockout' models in wild-type animals and validating novel κ-ligands. Standard research purity; inquire for bulk or custom synthesis pricing.

Molecular Formula C20H25Cl2N3OS
Molecular Weight 426.4 g/mol
CAS No. 122407-13-0
Cat. No. B048355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUphit
CAS122407-13-0
Synonyms2-isothiocyanato-4,5-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide
2-isothiocyanato-4,5-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide, (1R-trans) isomer
2-isothiocyanato-4,5-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide, (trans-(+-)) isomer
UPHIT
Molecular FormulaC20H25Cl2N3OS
Molecular Weight426.4 g/mol
Structural Identifiers
SMILESCN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3N=C=S)Cl)Cl
InChIInChI=1S/C20H25Cl2N3OS/c1-24(18-6-2-3-7-19(18)25-8-4-5-9-25)20(26)11-14-10-15(21)16(22)12-17(14)23-13-27/h10,12,18-19H,2-9,11H2,1H3/t18?,19-/m0/s1
InChIKeySPEPFQRDPVNKTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Uphit (CAS 122407-13-0) Selection Guide for Irreversible κ-Opioid Antagonism Research


Uphit (CAS 122407-13-0), chemically designated as (1S,2S)-trans-2-isothiocyanato-4,5-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide, is a small-molecule, site-directed affinity ligand designed as an irreversible, non-equilibrium antagonist of the kappa (κ) opioid receptor [1]. It is structurally derived from the highly selective κ-agonist U50,488 through the introduction of an isothiocyanate moiety, enabling covalent bond formation with its target receptor [2]. This compound is supplied as a chiral, stereochemically defined research tool, and its mechanism of action—receptor acylation—is fundamentally distinct from that of competitive or short-acting kappa antagonists, positioning it as a critical probe for functional mapping and receptor depletion studies [3].

Why Substituting Uphit (122407-13-0) with Other Kappa Antagonists Jeopardizes Experimental Fidelity


Substituting Uphit for a generic κ-antagonist like the reversible ligand nor-binaltorphimine (nor-BNI) or the parent agonist U50,488 will fundamentally alter experimental outcomes and preclude certain assays. Uphit is a non-equilibrium antagonist that forms a covalent, irreversible bond with the κ-opioid receptor, leading to long-term receptor inactivation (depletion of binding sites) and a distinct pharmacological profile [1]. In contrast, nor-BNI, while long-lasting, is a competitive antagonist whose effects are reversible and do not result in the same level of sustained receptor depletion [2]. Critically, Uphit exhibits enantioselective and ligand-selective receptor blockade; it differentially antagonizes U69,593-mediated antinociception while sparing bremazocine-mediated effects, a functional discrimination that is not observed with standard competitive antagonists and is essential for probing κ-receptor heterogeneity [3]. The isothiocyanate group of Uphit is required for covalent acylation; its absence in close structural analogs (e.g., U50,488) results in a complete loss of irreversible antagonism and a switch to agonist activity [4].

Quantitative Differentiators for Uphit (122407-13-0): A Comparator-Driven Evidence Dossier


Enantioselective Binding Affinity: (1S,2S)-Uphit Exhibits 32-Fold Higher Potency Than Its (1R,2R) Enantiomer

The binding affinity of Uphit to the κ-opioid receptor is highly stereospecific. In vitro competition binding assays against the selective κ-agonist radioligand [³H]U69,593 demonstrated that the (1S,2S)-enantiomer (the active Uphit compound) inhibits binding with an IC₅₀ of 25.92 nM. In contrast, the (1R,2R)-enantiomer exhibits a significantly lower affinity, with an IC₅₀ of 827.42 nM [1]. This represents a 31.9-fold difference in potency.

Opioid Receptor Pharmacology Stereochemistry Receptor Binding

In Vivo Receptor Depletion: A Single ICV Dose of Uphit Acylates 98% of U69,593-Binding κ-Receptors in Guinea Pig Brain

Uphit functions as a covalent, site-directed affinity ligand, enabling the near-complete depletion of a specific κ-opioid receptor population in vivo. In a pivotal study, a single intracerebroventricular (ICV) injection of 100 µg of (±)-Uphit into guinea pigs resulted in the depletion of 98% of κ-receptor binding sites for the selective agonist [³H]U69,593 when assessed 24 hours post-treatment [1]. This contrasts sharply with the effect of the same treatment on binding sites for the non-selective opioid [³H]bremazocine, which were depleted by only 40%, confirming the ligand-selective nature of the irreversible blockade [1]. Reversible antagonists, such as nor-BNI, do not cause this degree of sustained, ligand-selective receptor ablation.

Receptor Depletion In Vivo Pharmacology Affinity Labeling

Functional Selectivity: (-)-Uphit Differentially Antagonizes U69,593- But Not Bremazocine-Induced Antinociception for Up to 48 Hours

In the mouse warm-water tail-flick assay, pretreatment with (-)-Uphit produced a long-lasting (up to 48 hours) and selective blockade of antinociception induced by the κ-agonist U69,593, while having no effect on antinociception produced by a different κ-agonist, bremazocine [1]. This functional differentiation is a hallmark of (-)-Uphit and is not observed with the reversible κ-antagonist nor-binaltorphimine, which non-selectively attenuates the effects of both agonists [2]. Furthermore, (-)-Uphit did not alter the antinociceptive effects of the mu-agonist [D-Ala², NMePhe⁴, Gly-ol]enkephalin or the delta-agonist [D-Pen², D-Pen⁵]enkephalin, confirming its κ-specificity [1].

Behavioral Pharmacology Functional Selectivity Receptor Heterogeneity

Structural Basis for Irreversibility: Uphit's Isothiocyanate Moiety Enables Covalent Receptor Acylation Absent in Reversible Parent Agonist U50,488

The key structural differentiator of Uphit is the isothiocyanate (-N=C=S) group at the 2-position of the phenyl ring, which replaces a hydrogen atom found in the parent compound, the selective κ-agonist U50,488 [1]. This single functional group substitution converts Uphit from a reversible agonist into an irreversible, non-equilibrium antagonist [1]. The isothiocyanate moiety acts as an electrophilic warhead, enabling Uphit to form a stable covalent bond with a nucleophilic residue within the κ-opioid receptor's binding pocket, thereby acylating and irreversibly inactivating it [2]. In contrast, U50,488, lacking this group, binds reversibly and acts as an agonist, producing acute effects that are qualitatively and quantitatively different from Uphit's sustained antagonism and receptor depletion [1].

Medicinal Chemistry Structure-Activity Relationship Covalent Ligands

Evidence-Backed Application Scenarios for Deploying Uphit (122407-13-0) in Research


Functional Mapping and Subtyping of κ-Opioid Receptors

(-)-Uphit's unique ability to differentially antagonize U69,593-mediated antinociception while sparing bremazocine-mediated effects makes it an essential tool for pharmacologically distinguishing and characterizing putative κ-opioid receptor subtypes in vivo. Its long duration of action (up to 48 hours) allows for extended behavioral or physiological assessments [1].

In Vivo Receptor Depletion ('Chemical Knockout') Studies

Due to its covalent mechanism, a single ICV administration of Uphit can deplete up to 98% of U69,593-sensitive κ-receptor binding sites in the brain for at least 24 hours [2]. This enables the creation of a functional, ligand-selective 'receptor knockout' model in wild-type animals, providing a powerful alternative to genetic knockout models for studying the role of specific κ-receptor populations in behavior, physiology, and disease states [2].

Investigating the Role of κ-Receptors in Complex Pharmacology

The selective and sustained blockade by Uphit can be used to dissect the contribution of U69,593-sensitive κ-receptor pathways in complex pharmacological phenomena, such as stress responses, addiction mechanisms, and the actions of mixed-efficacy opioids. Its lack of effect on mu- and delta-opioid receptor-mediated antinociception ensures that observed changes can be confidently attributed to κ-receptor blockade [1].

Validation and Calibration of Novel κ-Opioid Ligands

As a well-characterized, site-directed, irreversible ligand, Uphit serves as a reference standard for validating the specificity and mechanism of action of new or putative κ-opioid receptor ligands. Co-administration or pretreatment with Uphit can confirm whether a novel compound's effects are mediated through U69,593-sensitive κ-receptors [1].

Technical Documentation Hub

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